Sodiumaluminumphosphate

Description

Historical Trajectory and Seminal Discoveries in SALP Chemistry

The history of sodium aluminum phosphate (B84403) in a refined form is relatively modern. A significant breakthrough occurred in 1945 when Guy A. McDonald patented a form of aluminum acidulant that was free from the bitter aftertaste common in earlier aluminum-based leavening agents. kudosblends.com This development was crucial for its widespread adoption.

Early research focused on optimizing synthesis and production methods. Patents from the mid-20th century describe various processes for creating SALP. One common method involves the reaction of a trivalent aluminum compound, like aluminum hydroxide (B78521), and a reactive sodium compound, such as sodium carbonate, with phosphoric acid. google.comfoodadditives.net The process variables, including temperature and water content, were found to be critical in determining the final product's characteristics. For instance, after dissolving sodium carbonate in phosphoric acid, the solution is typically heated to between 70°C and 110°C before aluminum hydroxide is added. google.com

Seminal work led to different production techniques to obtain SALP in various forms. The "Kneadermaster process," for example, involves heating stoichiometric amounts of reactants with 9.5% to 44% water to create a conveyable reaction mixture, which is then concentrated in a heated crystallization zone. google.com Another significant development was the use of spray drying to produce amorphous SALP, which involves creating a dilute SALP solution and drying it at outlet temperatures ranging from 100°C to 200°C. google.com These methodological advancements were pivotal in producing SALP with consistent properties.

The development of distinct acidic and basic forms of SALP marked another crucial step. Acidic SALP, such as NaAl₃H₁₄(PO₄)₈·4H₂O, and basic SALP, like Na₈Al₂(OH)₂(PO₄)₄, were synthesized and characterized for different scientific and industrial purposes. uky.edu This differentiation expanded the scope of SALP chemistry and its applications.

Contemporary Academic Significance of SALP Compounds

In modern chemical research, sodium aluminum phosphate compounds are significant subjects of study, particularly in materials science and analytical chemistry. A prominent area of investigation is the structure of sodium aluminophosphate glasses. These materials are studied for their unique thermal and structural properties. researchgate.net Research has demonstrated that the degree of connectivity between aluminum and phosphorus (Al/P) is a key factor influencing the glass's characteristics. researchgate.net Scientists are exploring how incorporating other elements, such as iron or silica, into the sodium aluminophosphate glass matrix affects its structure and chemical durability. researchgate.netresearchgate.net

Another area of contemporary significance is the use of isotopically labeled SALP in bioavailability studies. Researchers have synthesized SALP containing the stable isotope ²⁶Al to trace the absorption of aluminum in biological systems with high precision using accelerator mass spectrometry. uky.eduuky.edu This research provides fundamental data on the behavior of aluminum compounds derived from complex food matrices.

Furthermore, novel synthesis routes for sodium aluminophosphate materials are an active field of research. For example, a sol-gel method using aluminum lactate (B86563) and sodium polyphosphate has been developed to produce sodium aluminophosphate gels and glasses at lower temperatures (e.g., 400°C) compared to traditional melt-cooling techniques (1350°C). researchgate.net Green synthesis methods, utilizing extracts from plant-based sources like cork oak somatic embryos, are also being explored to create aluminum phosphate nanoplates, showcasing a move towards more sustainable nanomaterial synthesis. mdpi.com

Overarching Methodological Frameworks in SALP Investigations

The investigation of sodium aluminum phosphate relies on a robust framework of analytical and characterization techniques to elucidate its composition, structure, and properties.

Synthesis and Characterization: The synthesis of SALP is typically confirmed through a combination of techniques. Multi-elemental analysis (MEA) is employed to determine the precise ratio of sodium, aluminum, and phosphorus. uky.edu X-ray Powder Diffraction (XRD) is a fundamental tool used to analyze the crystalline structure of the synthesized compounds, distinguishing between crystalline and amorphous forms. uky.edugoogle.comnih.gov For instance, XRD patterns can confirm the successful synthesis of specific phases like NaAlP₂O₇ or identify amorphous products by the absence of sharp peaks. google.comnih.gov Near-infrared spectroscopy (NIR) is another technique used to characterize both acidic and basic SALP and to compare synthesized batches with commercial standards. uky.edu

Structural Elucidation of Glasses: For the study of sodium aluminophosphate glasses, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a cornerstone technique, providing detailed information on the local atomic environment. Multinuclear NMR experiments, including ³¹P, ²⁷Al, and ²³Na NMR, are used to probe the glass network. researchgate.net Techniques like Rotational Echo Double Resonance (REDOR) and TRAPDOR (Transfer of Population in Double Resonance) NMR are specifically used to measure the connectivity and spatial proximity between different nuclei, such as ³¹P and ²⁷Al, revealing details about the medium-range order in the glass structure. researchgate.netresearchgate.net

Raman Spectroscopy: This technique is used to study the vibrational modes of the phosphate network, helping to identify structural units (e.g., pyrophosphate groups) and how they are affected by changes in composition. uky.eduresearchgate.netnih.gov

Novel Synthesis and Analysis: Modern research into novel SALP materials employs a wider range of characterization methods. The sol-gel synthesis of thin films, for example, is characterized using Atomic Force Microscopy (AFM) and Secondary Neutral Mass Spectrometry (SNMS) to assess surface morphology and elemental composition, including residual carbon content. researchgate.net In the green synthesis of nanoplates, techniques such as UV-visible spectroscopy, Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy are used to characterize the size, shape, morphology, and chemical makeup of the resulting nanoparticles. mdpi.com

Interactive Data Tables

Table 1: Common Formulas of Sodium Aluminum Phosphate This table outlines the chemical formulas for several known sodium aluminum phosphate compounds.

| Compound Type | Chemical Formula | CAS Number | Notes |

| Acidic Hydrate (B1144303) | NaH₁₄Al₃(PO₄)₈·4H₂O | 10305-76-7 | A common form of acidic SALP. wikipedia.orguky.edu |

| Acidic Anhydrous | Na₃H₁₅Al₂(PO₄)₈ | 10279-59-1 | Referred to as 8:2:3, reflecting the phosphate:aluminum:sodium ratio. wikipedia.org |

| Basic | Na₈Al₂(OH)₂(PO₄)₄ | 39422-25-8 | Used as an emulsifying agent. uky.edu |

| Ill-defined | NaₓAlᵧ(PO₄)z | 7785-88-8 | A SALP of non-specific stoichiometry. wikipedia.org |

Table 2: Key Methodological Techniques in SALP Research This table summarizes the primary analytical methods used to investigate sodium aluminum phosphate and its derivatives.

| Methodology | Purpose | Key Findings/Application |

| X-Ray Diffraction (XRD) | Phase identification and crystallinity analysis. | Confirms synthesis of specific crystalline phases or amorphous nature of spray-dried products. uky.edugoogle.com |

| Nuclear Magnetic Resonance (NMR) | Elucidation of local atomic structure in glasses. | Determines Al/P connectivity and medium-range order using techniques like REDOR and TRAPDOR. researchgate.netresearchgate.net |

| Multi-elemental Analysis (MEA) | Quantitative compositional analysis. | Confirms the stoichiometric ratios of Na, Al, and P in synthesized SALP. uky.edu |

| Raman Spectroscopy | Analysis of vibrational modes and structural units. | Identifies phosphate structural groups (e.g., pyrophosphates) in glass networks. researchgate.netnih.gov |

| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive isotopic analysis. | Traces the bioavailability of aluminum using ²⁶Al-labeled SALP. uky.edu |

| Electron Microscopy (SEM/TEM) | Morphological and structural analysis of nanomaterials. | Reveals the hierarchical organization and nanoplate structure of green-synthesized aluminum phosphates. mdpi.com |

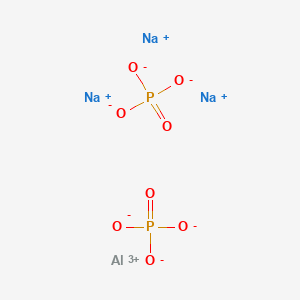

Structure

2D Structure

Properties

CAS No. |

55671-94-8 |

|---|---|

Molecular Formula |

AlNa3O8P2 |

Molecular Weight |

285.89 g/mol |

IUPAC Name |

aluminum;trisodium;diphosphate |

InChI |

InChI=1S/Al.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

InChI Key |

ZQKXOSJYJMDROL-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |

Other CAS No. |

55671-94-8 |

Synonyms |

aluminum sodium phosphate Levair sodium aluminum phosphate |

Origin of Product |

United States |

Elucidating Synthetic Strategies and Reaction Mechanisms for Sodiumaluminumphosphate

Diverse Synthetic Pathways to Crystalline and Amorphous SALP Phases

The formation of either crystalline or amorphous sodium aluminum phosphate (B84403) is highly dependent on the chosen synthesis route and the precise control of reaction conditions. Crystalline materials are characterized by long-range atomic order, while amorphous phases lack this periodicity.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and elevated pressures within a sealed vessel, such as an autoclave. This method is particularly effective for crystallizing materials that are insoluble or have low solubility under normal conditions.

For the synthesis of crystalline sodium aluminum phosphates, such as the super-sodalite MIL-74 (Na₂Al₇(PO₄)₁₂·4trenH₃·Na(H₂O)₁₆), a reactive aluminophosphate gel is typically the starting point. acs.org This gel is prepared by mixing an aluminum source, like aluminum hydroxide (B78521), with phosphoric acid and an organic structure-directing agent (SDA), such as tris(2-aminoethyl)amine (B1216632) (tren). acs.org The addition of a sodium source, commonly sodium hydroxide, is crucial not only for adjusting the pH but also for being incorporated into the final framework. acs.orgresearcher.life The reaction mixture is heated hydrothermally, for instance at 180 °C, which facilitates the dissolution of the gel and the subsequent crystallization of the final product. acs.org

The process often proceeds through the formation of intermediate phases. For example, in the synthesis of MIL-74, a chainlike solid, Al(PO₄)₂·trenH₃·6H₂O, can form first, which then transforms upon heating into another hydrate (B1144303) before the final sodium-containing framework crystallizes. acs.org The sodium cations are believed to act as "anchorage nodes" during the condensation process, guiding the construction of the three-dimensional inorganic network. researcher.life The choice of aluminum source, such as aluminum hydroxide versus alumina (B75360), can also influence the textural properties and specific surface area of the resulting material. mdpi.com

Table 1: Parameters in Hydrothermal Synthesis of SALP

| Parameter | Influence on Synthesis | Example | Citation |

|---|---|---|---|

| Temperature | Affects crystallization kinetics and phase stability. | Synthesis of AlPO₄-11 is optimal at 200°C; longer times can lead to transformation into other phases. | researcher.life |

| pH | Controls the dissolution of precursors and the speciation of phosphate ions. | The pH of the starting gel, influenced by the amine content, enhances the rate of crystallization of AlPO₄-5. | iitm.ac.in |

| Structure-Directing Agent (SDA) | Guides the formation of specific microporous structures. | Tris(2-aminoethyl)amine (tren) is used to form the super-sodalite cage of MIL-74. | acs.org |

| Sodium Source | Provides the sodium cation for incorporation into the final structure. | Sodium hydroxide is used in the synthesis of MIL-74. | acs.org |

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). This sol acts as a precursor for an integrated network (the "gel") of either discrete particles or network polymers. This method offers excellent control over the product's purity, homogeneity, and thermal characteristics at lower temperatures compared to traditional melt-cooling. researchgate.net

A novel sol-gel route for producing sodium aluminophosphate gels and glasses involves the use of aluminum lactate (B86563) and sodium polyphosphate in aqueous solutions. researchgate.net The process begins with the hydrolysis of precursors, followed by polycondensation reactions that lead to the formation of the gel. nih.gov The pH of the solution is a critical parameter; a pH range of 1.8 to 3.6 is optimal for creating homogeneous and transparent glasses in the Na₂O/Al₂O₃/P₂O₅ system. researchgate.net This specific pH range corresponds to the highest concentration of reactive precursor complexes like [Al(lact)(H₂O)₄]²⁺ and [Al(lact)₂(H₂O)₂]⁺. researchgate.net

Increasing the gelation temperature promotes the replacement of lactate ligands with phosphate ligands, enhancing the Al-O-P connectivity within the network. researchgate.net Upon heating the gel to temperatures around 400-500 °C, it converts into a bulk glass with structural characteristics that are nearly identical to glasses prepared by high-temperature melt-cooling. researchgate.net The use of chelating agents is crucial for controlling condensation reactions and preventing precipitation, thereby ensuring the formation of a stable sol. researchgate.net

Table 2: Key Factors in Sol-Gel Synthesis of SALP

| Factor | Role in Synthesis | Findings | Citation |

|---|---|---|---|

| Precursors | Determine the composition and reactivity of the sol. | Aluminum lactate and sodium polyphosphate are effective precursors for SALP glasses. | researchgate.net |

| pH | Influences the nature of precursor species and gel homogeneity. | Optimal pH range of 1.8-3.6 maximizes reactive Al-lactate complexes. | researchgate.net |

| Gelation Temperature | Affects ligand exchange and network polymerization. | Higher temperatures favor the replacement of lactate by phosphate, increasing Al-O-P bonds. | researchgate.net |

| Chelating Agents | Control hydrolysis and condensation rates to prevent precipitation. | Crucial for forming stable sols and achieving desired gel properties. | researchgate.netnih.gov |

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at high temperatures to form the desired product. This method is straightforward and is often used to produce polycrystalline powders. The key to a successful solid-state reaction is ensuring intimate mixing of the reactants to maximize the contact area and facilitate diffusion, which is the rate-limiting step. dntb.gov.ua

For the synthesis of crystalline sodium aluminophosphates with the general formula A₃Al₂(PO₄)₃ (where A = Na), stoichiometric mixtures of high-purity precursors are used. acs.org Typical reactants include aluminum hydroxide (Al(OH)₃) and sodium dihydrogen phosphate (NaH₂PO₄). acs.org The reaction is carried out by heating the mixture in air. A multi-step heating process is often employed; for instance, an initial heating at a lower temperature range (e.g., 200–400 °C) for several hours helps to decompose the phosphate precursors. This is followed by heating at a much higher temperature (e.g., up to 900 °C) for an extended period (e.g., 24 hours) to complete the reaction and form the final crystalline phase. acs.org

The success of the synthesis and the phase purity of the final product are highly dependent on the stoichiometry of the initial mixture and the thermal treatment protocol. acs.org While this method is effective for producing polycrystalline materials, growing single crystals can be challenging. Attempts to grow single crystals of the sodium compound using various fluxes (e.g., Na₃PO₄, NaCl) have been reported to be unsuccessful, highlighting the difficulty in controlling crystallization in this specific system. acs.org

Precipitation is a widely used technique to synthesize SALP, particularly for producing amorphous or poorly crystalline materials. This method involves the formation of a solid product from a solution, typically by mixing solutions of the constituent ions or by changing the solution conditions (e.g., pH) to exceed the solubility product of the desired compound.

In one approach, aluminum phosphate is precipitated from an aqueous solution containing aluminum chloride and sodium dihydrogen phosphate by the controlled addition of a base like sodium hydroxide to maintain a constant pH. researchgate.net This method can produce a continuum of amorphous aluminum hydroxyphosphates whose composition and properties are a function of the precipitation pH. researchgate.net

Another method involves the reaction of an aluminum source (e.g., aluminum hydroxide) and a sodium source (e.g., sodium carbonate) with an excess of phosphoric acid. wikipedia.org The reaction is heated (e.g., 70-110 °C) to form a clear, viscous solution, which is then concentrated to induce crystallization. wikipedia.org Co-precipitation can also be employed, where multiple species are precipitated simultaneously. For instance, basic SALP used as an emulsifying agent can be prepared by reacting sodium aluminate with sodium phosphate and phosphoric acid, followed by drying the resulting slurry. frontiersin.org The formation of SALP via precipitation often involves an acid-base reaction mechanism between the acidic phosphate solution and the basic aluminum source. whiterose.ac.uk

Solid-State Reaction Protocols for SALP Compounds.

Mechanistic Investigations of SALP Formation Kinetics and Thermodynamics

Understanding the reaction mechanisms, kinetics, and thermodynamics of SALP formation is essential for optimizing synthesis and controlling the properties of the final product.

In hydrothermal synthesis , the formation mechanism can be complex, involving the transformation of an initial amorphous gel into crystalline intermediate phases before the final product is formed. acs.org In-situ X-ray diffraction studies have been instrumental in observing these transformations in real-time. acs.org The kinetics of crystallization are influenced by parameters such as temperature and the concentration of the structure-directing agent. iitm.ac.in For example, increasing the gel pH can enhance the rate of crystallization. iitm.ac.in Thermodynamic modeling can also be applied to hydrothermal systems to predict phase stability and reaction pathways. csic.es

Solid-state reactions are governed by the diffusion of ions through the solid reactants and the newly formed product layer. The kinetics are typically slow and require high temperatures to overcome the energy barriers for atomic transport. dntb.gov.ua The reaction rate is dependent on factors like particle size, intimacy of mixing, and temperature. Kinetic analysis of solid-state reactions can be complex, often involving multiple overlapping processes. csic.es Thermodynamic stability is a key driver, with the reaction proceeding towards the formation of the most thermodynamically stable phase or phases under the given conditions. uobabylon.edu.iq

The mechanism of precipitation involves nucleation and growth. Initially, when the solution becomes supersaturated with respect to SALP, small nuclei form. These nuclei then grow by the addition of more ions from the solution. The process can be initiated by an acid-base reaction that generates the phosphate and aluminum species necessary for precipitation. whiterose.ac.uk Kinetic studies of aluminum phosphate precipitation show that the reaction can be very rapid, with a significant portion of the product forming within minutes. epa.govnih.gov The nature of the precipitate can evolve over time, often starting as an amorphous phase that may later transform into a more stable crystalline form, a process governed by Ostwald ripening. epa.gov

Control of Stoichiometry, Phase Purity, and Crystallinity in SALP Synthesis

Achieving the desired stoichiometry, phase purity, and crystallinity in SALP products requires precise control over the synthesis parameters.

In hydrothermal synthesis , stoichiometry can be controlled by the initial molar composition of the reactants in the gel. rsc.org The use of structure-directing agents is critical for obtaining phase-pure microporous crystalline materials. acs.org The crystallinity of the product is influenced by the synthesis temperature and duration; for instance, prolonged crystallization times can sometimes lead to the transformation of the desired phase into a more stable, but undesired, one. researcher.life

For the sol-gel method , stoichiometry is determined by the precursor ratios. nih.gov Phase purity and the avoidance of unwanted precipitation are managed by controlling the hydrolysis and condensation rates, often through the use of chelating agents and careful pH adjustments. researchgate.netnih.gov The degree of crystallinity, or lack thereof in the case of glasses, is controlled by the thermal history. Annealing the gel at specific temperatures drives the conversion to a dense, glassy phase, while avoiding crystallization temperatures preserves the amorphous nature. researchgate.net

In solid-state reactions , precise stoichiometric mixing of the initial powdered reactants is the most critical factor for ensuring phase purity. acs.org Any deviation from the target stoichiometry can lead to the formation of secondary phases. The heating profile, including the rate of temperature increase and the duration of calcination at specific temperatures, is also crucial for achieving a well-crystallized, single-phase product. acs.org

With precipitation methods , the stoichiometry and phase of the product are highly sensitive to the pH of the reaction medium. researchgate.net For example, precipitating at different constant pH values can yield a range of amorphous aluminum hydroxyphosphates with varying compositions. researchgate.net The rate of addition of reactants and the aging time of the precipitate also play a significant role in determining the final crystallinity and morphology. mdpi.com To obtain crystalline products, controlling the supersaturation level is key; slow addition of reactants can favor the growth of larger, more well-defined crystals over the rapid formation of an amorphous precipitate.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Sodium Aluminum Phosphate (SALP) | e.g., NaH₁₄Al₃(PO₄)₈·4H₂O; Na₃H₁₅Al₂(PO₄)₈ |

| Aluminum Hydroxide | Al(OH)₃ |

| Phosphoric Acid | H₃PO₄ |

| Tris(2-aminoethyl)amine (tren) | N(CH₂CH₂NH₂)₃ |

| Sodium Hydroxide | NaOH |

| Aluminum Lactate | Al(C₃H₅O₃)₃ |

| Sodium Polyphosphate | (NaPO₃)n |

| Sodium Dihydrogen Phosphate | NaH₂PO₄ |

| Sodium Carbonate | Na₂CO₃ |

| Aluminum Chloride | AlCl₃ |

Influence of Precursors and Reaction Conditions on SALP Polymorphism

The polymorphism of Sodium Aluminum Phosphate (SALP), which refers to its ability to exist in multiple crystalline or amorphous forms, is profoundly influenced by the selection of chemical precursors and the specific reaction conditions employed during its synthesis. These factors dictate the nucleation process, crystal growth, and the ultimate structural characteristics of the final product, determining whether it is amorphous or crystalline and which specific polymorph is formed.

The choice of precursors for sodium, aluminum, and phosphate is a primary determinant of the final SALP structure. Different starting materials exhibit varying reactivity, which alters the pathway of the synthesis. For instance, the synthesis of amorphous, nano-sized spherical SALP particles can be achieved by first reacting solid Aluminum tri-Hydroxide with Ortho-Phosphoric acid to create an acidic aluminum phosphate solution. google.com This intermediate is then neutralized with a basic solution of Sodium Aluminate. google.com In contrast, traditional methods that involve mixing sources of the three ions—such as aluminum hydroxides, sodium hydroxides or carbonates, and phosphoric acid or its salts—and reacting them at high temperatures (70°C to 200°C) typically yield a crystalline solid product. google.com

Sol-gel synthesis methods offer another route where precursor selection is critical. A study utilizing aluminum lactate and sodium polyphosphate as precursors found that homogeneous and transparent glasses of sodium aluminophosphate could be formed. researchgate.net This process is highly dependent on the pH, which controls the formation of reactive precursor complexes in the solution. researchgate.net The P/Al molar ratio is another critical parameter; research on aluminum phosphate synthesis shows that when this ratio is below 1.1, the resulting material is amorphous. nih.gov However, once the ratio increases to 1.15 or higher, distinct crystalline phases of AlPO₄, such as tridymite and α-cristobalite, begin to form. nih.gov

The following table summarizes the impact of different precursor combinations on the resulting SALP product.

Table 1: Influence of Precursors on SALP Characteristics

| Aluminum Precursor | Phosphorus Precursor | Sodium Precursor | Resulting SALP Characteristics | Reference(s) |

|---|---|---|---|---|

| Aluminum tri-Hydroxide | Ortho-Phosphoric Acid | Sodium Aluminate | Amorphous, nano-sized spherical particles | google.com |

| Aluminum Hydroxide | Phosphoric Acid | Sodium Carbonate | Acidic SALP, amorphous 1-3-8 SALP | uky.edugoogle.com |

| Aluminum Hydroxide | Phosphoric Acid | Sodium Hydroxide | Crystalline solid | google.com |

| Aluminum Lactate | Sodium Polyphosphate | (from polyphosphate) | Homogeneous, transparent glasses (via sol-gel) | researchgate.net |

Reaction conditions, particularly temperature and pH, work in concert with precursor selection to guide the formation of specific SALP polymorphs. The pH of the reaction medium is especially influential. For example, in the sol-gel synthesis using aluminum lactate, an optimal pH range of 1.8 to 3.6 was identified for forming homogeneous glasses, as this range maximizes the concentration of the most reactive aluminum-lactate precursor complexes. researchgate.net In other syntheses, the process involves creating a highly acidic aluminum phosphate solution which is then neutralized by a strongly basic (pH ~12-14) sodium aluminate solution. google.com The pH can also determine the type of SALP produced, distinguishing between acidic and basic variants. uky.edu It has been noted that very low pH levels (<3) can promote the formation of dense phases, whereas high pH levels (>10) may reduce the yield due to the solubilization of the product. mdpi.com

Temperature is another critical variable that affects reaction kinetics, solubility of intermediates, and the crystallization process. Heating a reaction mixture of sodium carbonate, aluminum hydroxide, and phosphoric acid to between 80°C and 100°C is a key step in producing 1-3-8 SALP. google.com In some methods, the final product is obtained after drying the reaction slurry at temperatures up to 150°C. google.com In sol-gel processes, gels are converted to bulk glasses upon heating to temperatures between 400°C and 500°C. researchgate.net The thermal treatment can also induce phase transformations; for example, amorphous aluminum phosphate can transform into trigonal (α-AlPO₄) and tetragonal (β-AlPO₄) forms at elevated temperatures. core.ac.uk

The table below details research findings on how specific reaction conditions affect the polymorphism and characteristics of the resulting SALP.

Table 2: Influence of Reaction Conditions on SALP Polymorphism

| Temperature | pH | Key Condition | Resulting SALP Polymorph/Characteristic | Reference(s) |

|---|---|---|---|---|

| 70°C - 200°C | Not specified | High-temperature reaction | Crystalline solid | google.com |

| 80°C - 100°C | Acidic | Heating of Na₂CO₃, Al(OH)₃, H₃PO₄ mixture | Amorphous 1-3-8 SALP | google.com |

| Up to 150°C | Not specified | Removal of water / drying | Water-insoluble products | google.com |

| 400°C - 500°C | 1.8 - 3.6 | Sol-gel conversion | Homogeneous bulk glasses | researchgate.net |

| Not specified | ~12 - 14 | Neutralization of acidic solution | Amorphous nano-size particles | google.com |

Advanced Structural Elucidation and Polymorphic Transitions in Sodiumaluminumphosphate Systems

Crystallographic Analyses of Sodium Aluminum Phosphate (B84403) Phases

Crystallography is a cornerstone for determining the three-dimensional arrangement of atoms in the crystalline phases of sodium aluminum phosphate.

Single-crystal X-ray diffraction (XRD) stands as a powerful technique for the precise determination of atomic coordinates within a crystal lattice. For sodium aluminum phosphate systems, growing single crystals suitable for XRD analysis can be challenging. acs.org However, when successful, this method provides unambiguous structural information.

For instance, studies on related aluminophosphates like A₃Al₂(PO₄)₃ (where A can be Na, K, Rb, Tl) have utilized single-crystal XRD to reveal detailed three-dimensional frameworks. acs.org In these structures, the (Al₂P₃O₁₂)³⁻ anionic framework forms channels that are occupied by the A⁺ countercations. acs.org Research has shown that the coordination of aluminum can vary, with some structures exhibiting trigonal bipyramidal coordination while others show tetrahedral coordination. acs.org Although single crystals of the sodium compound in this particular study could not be grown, the data from its isomorphous counterparts provide valuable insights into the potential structural motifs. acs.org

The inability to consistently produce single crystals of many SALP phases means that this technique, while providing the most detailed atomic arrangement, is not always applicable. acs.orgrruff.info

Powder X-ray diffraction (XRD) is a more broadly applicable technique for the characterization of sodium aluminum phosphate materials, which are often synthesized as polycrystalline powders. acs.orguky.edunih.gov It is instrumental for identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from databases. acs.org

XRD is routinely used to:

Identify crystalline phases: The positions and intensities of the diffraction peaks are unique to a specific crystal structure, allowing for the identification of known SALP phases. acs.orgcambridge.orgrms-foundation.ch For example, the XRD pattern of basic SALP has been described by its principal lines at specific d-spacings. uky.edu

Quantify phase composition: Through methods like Rietveld refinement, the relative amounts of different crystalline phases in a mixture can be determined. nih.govcambridge.org This is particularly useful for analyzing the purity of synthesized SALP or studying phase transitions.

Refine crystal structures: While not as precise as single-crystal XRD, Rietveld refinement of powder XRD data can be used to refine lattice parameters and atomic positions, providing a good approximation of the crystal structure. researchgate.netmpg.de

Assess crystallinity: The width of the diffraction peaks can indicate the degree of crystallinity, with broader peaks suggesting smaller crystallite sizes or amorphous content. acs.orggoogle.com Some synthesis methods for SALP can result in amorphous (non-crystalline) products, which produce a broad, featureless XRD pattern. google.com

For example, in the synthesis of aluminum-containing phosphate compounds, powder XRD with Rietveld refinement has been used to quantify the weight percentages of the main crystalline phase and any minor secondary phases. nih.gov

Table 1: Example of Phase Composition Analysis of an Aluminum Phosphate Compound using Powder XRD and Rietveld Refinement

| Crystalline Phase | Weight % |

| A-Al(PO₃)₃ | ~99 |

| α-cristobalite type AlPO₄ | ~1 |

| Data sourced from a study on A-Al(PO₃)₃. nih.gov |

Single-Crystal X-ray Diffraction (XRD) for Atomic Arrangement.

Spectroscopic Probing of Molecular Structure and Chemical Bonding

Spectroscopic techniques are vital for investigating the local atomic environments and chemical bonding within sodium aluminum phosphate systems, complementing the long-range structural information from XRD.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and connectivity in both crystalline and amorphous materials. ebsco.comnih.gov It is particularly useful for studying the environments of specific nuclei.

In the context of sodium aluminum phosphate research, solid-state NMR provides detailed information about the coordination environments of aluminum, phosphorus, and sodium, as well as their spatial relationships. researchgate.netresearchgate.netusp.br

Magic Angle Spinning (MAS) NMR experiments on multiple nuclei are used to characterize the local environments of the constituent atoms in SALP.

²⁷Al MAS NMR: This technique is used to determine the coordination state of aluminum. researchgate.net Aluminum in aluminophosphates can exist in four-coordinate (tetrahedral, AlO₄), five-coordinate (trigonal bipyramidal, AlO₅), or six-coordinate (octahedral, AlO₆) environments, each giving a distinct chemical shift range in the ²⁷Al NMR spectrum.

³¹P MAS NMR: ³¹P is a spin-½ nucleus with high natural abundance, making it an excellent probe for the phosphate backbone. mdpi.com The ³¹P chemical shifts are sensitive to the number of bridging oxygen atoms connected to the phosphate tetrahedron (Qⁿ notation, where n is the number of bridging oxygens). For example, ³¹P MAS NMR can distinguish between different phosphate units, such as those interacting primarily with sodium ions versus those interacting more strongly with aluminum. researchgate.net

²³Na MAS NMR: This provides information about the local environment of the sodium cations within the aluminophosphate structure. researchgate.netusp.br

Studies on sodium aluminophosphate glasses have employed ¹D ³¹P and ²⁷Al MAS NMR to track systematic structural changes as the composition is varied. unt.edu

Table 2: Typical Nuclei Studied in Sodium Aluminum Phosphate Systems using MAS NMR

| Nucleus | Spin | Natural Abundance (%) | Information Gained |

| ²³Na | 3/2 | 100 | Local environment and coordination of sodium ions. researchgate.net |

| ²⁷Al | 5/2 | 100 | Coordination number (tetrahedral, trigonal bipyramidal, octahedral) of aluminum. researchgate.net |

| ³¹P | 1/2 | 100 | Connectivity of phosphate tetrahedra (Qⁿ species) and interactions with neighboring cations. researchgate.net |

Two-dimensional and double-resonance NMR techniques provide information about the spatial proximity and connectivity between different nuclei by reintroducing dipolar couplings that are averaged out by MAS. unt.edu

TRAPDOR (Transfer of Population in Double Resonance): This is a heteronuclear double-resonance technique used to probe spatial proximities between a spin-½ nucleus (like ³¹P) and a quadrupolar nucleus (like ²⁷Al or ²³Na). researchgate.netacs.org By observing the ³¹P signal while irradiating the ²⁷Al or ²³Na nuclei, one can determine if these nuclei are close in space. ³¹P{²⁷Al} and ³¹P{²³Na} TRAPDOR experiments have been crucial in understanding the medium-range order in sodium aluminophosphate glasses. researchgate.net These experiments have shown how aluminum incorporates into the phosphate network and how the sodium distribution is affected. researchgate.netunt.edu

REDOR (Rotational Echo Double Resonance): Similar to TRAPDOR, REDOR is used to measure heteronuclear dipolar couplings and thus internuclear distances. researchgate.netresearchgate.net It has been applied to ³¹P/²⁷Al and ³¹P/²³Na spin systems in aluminophosphates to analyze the local structure around these species. researchgate.net

These advanced NMR techniques have been invaluable in elucidating the structure of complex, often amorphous, sodium aluminum phosphate materials where diffraction methods alone are insufficient. researchgate.net They have confirmed, for example, the strong preference for the formation of Al-O-P linkages in these systems. usp.br

Multi-Nuclear MAS NMR (e.g., ²⁷Al, ³¹P, ²³Na).

Infrared (IR) and Raman Spectroscopic Fingerprinting of SALP

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of sodium aluminum phosphate (SALP) compounds. su.se These methods provide detailed information on the local environment of the phosphate anions, the coordination of aluminum, and the nature of bonding within the crystal lattice. scm.com The resulting spectra act as a "fingerprint," allowing for the identification of specific polymorphs and the characterization of functional groups. americanpharmaceuticalreview.com

In SALP systems, the spectra are typically dominated by the vibrational modes of the phosphate (PO₄) and pyrophosphate (P₂O₇) groups. researchgate.net IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. youtube.com Consequently, some vibrational modes may be active in one technique but not the other, making them complementary. americanpharmaceuticalreview.com

The primary vibrational modes observed in SALP can be categorized as follows:

Stretching Vibrations: These include the symmetric and antisymmetric stretches of the P-O bonds within the phosphate tetrahedra. In pyrophosphates like NaAlP₂O₇, the stretching modes of the P-O-P bridge are also prominent. researchgate.net

Bending Vibrations: These correspond to the deformation of O-P-O bond angles.

Lattice Modes: At lower frequencies, vibrations corresponding to the collective motions of the crystal lattice, including translations and librations of the phosphate/pyrophosphate units and vibrations of the AlO₆ octahedra, are observed. scispace.com

For a compound like sodium aluminum diphosphate (B83284) (NaAlP₂O₇), vibrational studies confirm the presence of the P₂O₇ functional group. researchgate.net The analysis of different crystalline forms reveals distinct spectral features; changes in frequencies, the number of bands, and their relative intensities can be directly correlated with differences in molecular arrangement and interactions within the crystal unit cell. americanpharmaceuticalreview.com For instance, research on aluminum phosphates shows that spectra are often characterized by two intense bands in the mid- and high-frequency ranges, corresponding to P–O–P and P–O bond vibrations within the [PO₄] tetrahedron. researchgate.net

Interactive Table: Representative Vibrational Modes in Sodium Aluminum Phosphate Systems Users can filter and sort this table based on the spectroscopic technique, wavenumber, and assignment.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| Raman | ~435 | Phosphate (PO₄³⁻) v₂ bending modes | nih.gov |

| Raman | 526 - 618 | Al(O/OH)₆ stretching vibrations / Phosphate bending modes | scispace.com |

| IR | 573 - 587 | γ(Al₂OH) vibrations | scispace.com |

| IR | 732 - 893 | Water librational modes | scispace.com |

| Raman | ~960 | Phosphate (PO₄³⁻) v₁ symmetric stretching (strongest band) | nih.gov |

| Raman / IR | 997 - 1033 | ν₁ (HOPO₃)³⁻ stretching / ν₁ & ν₃ PO₄³⁻ stretching modes | ufop.br |

| Raman / IR | ~1075 | Phosphate (PO₄³⁻) v₃ antisymmetric stretching modes | nih.gov |

| IR | 3421 - 3611 | O-H stretching vibrations from hydroxyl units or water | scispace.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. researchgate.netbris.ac.uk In the context of SALP, XPS provides crucial insights into the surface chemistry, which can differ significantly from the bulk material and is critical for understanding its performance in various applications. The technique involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. researchgate.net

The binding energy of these emitted photoelectrons is characteristic of the element from which they originated. carleton.edu Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. carleton.edu For SALP, high-resolution scans of the Al 2p, P 2p, O 1s, and Na 1s peaks are of primary interest.

Al 2p: The binding energy for the Al 2p peak can distinguish between metallic aluminum and its oxidized forms. For example, Al in an oxide or hydroxide (B78521) environment appears at a higher binding energy (e.g., ~74.2-74.5 eV) compared to its elementary state (~72.7 eV). nih.govmdpi.com

P 2p: The phosphorus peak provides information on the nature of the phosphate group. The binding energy for P 2p in phosphates is typically observed around 133-134 eV. nih.govmdpi.com Shifts in this peak can indicate different phosphate environments.

O 1s: The oxygen 1s spectrum is particularly informative as it can often be deconvoluted into multiple components representing different bonding environments. Seminal studies on phosphates have assigned these components to "non-bridging" oxygens (P=O or P-O⁻) and "bridging" oxygens (P-O-P or P-O-Al). nih.gov Research on aluminum phosphates assigns the O 1s peak at ~532.3 eV to P-O-Al environments and a higher binding energy peak at ~533.7 eV to P-O-P environments. nih.gov

Na 1s: The sodium peak is used to confirm the presence and chemical state of sodium at the surface. The Na 1s peak is typically found at a binding energy of approximately 1072.0 eV, which is compatible with sodium's presence in phosphate compounds. nih.govaip.org

XPS analysis is instrumental in identifying surface contaminants, verifying the intended stoichiometry at the surface, and rationalizing the chemical changes that occur during SALP synthesis and processing. nih.gov

Interactive Table: Typical Binding Energies (eV) for Elements in SALP Systems from XPS Users can filter and sort this table by element, orbital, and the typical chemical state associated with the binding energy.

| Element | Orbital | Typical Binding Energy (eV) | Inferred Chemical State / Environment | Reference(s) |

| Aluminum | Al 2p | ~74.5 | Al₂O₃ / Al(OH)₃ / Al-O-P | nih.govmdpi.com |

| Phosphorus | P 2p | ~133.7 | Phosphate (PO₄³⁻) | mdpi.com |

| Phosphorus | P 2p | 132.1 - 134.0 | Phosphate minerals | mdpi.com |

| Oxygen | O 1s | ~532.3 | Bridging Oxygen (P-O-Al) | nih.gov |

| Oxygen | O 1s | ~533.7 | Bridging Oxygen (P-O-P) | nih.gov |

| Oxygen | O 1s | ~531.6 | Hydroxyl groups (OH⁻) | mdpi.com |

| Oxygen | O 1s | ~532.4 | Interlayer Water (H₂O) | mdpi.com |

| Sodium | Na 1s | ~1072.0 | Na⁺ in a phosphate matrix | nih.gov |

Microstructural and Morphological Characterization of SALP Materials

Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the surface morphology and microstructure of SALP materials. mdpi.com It uses a focused beam of electrons to scan the sample surface, generating images with high resolution and a large depth of field, which provides a three-dimensional appearance. mdpi.com This allows for the direct visualization of particle size, shape (morphology), and texture.

Studies employing SEM on aluminum phosphate nanoparticles have identified various morphologies, including tetrahedral shapes and nanoplates, depending on the synthesis method. researchgate.netsciopen.com The images can reveal whether the material consists of discrete, well-defined crystals or agglomerates of smaller nanoparticles. For instance, some preparations of aluminum phosphate show particles with a tetrahedral morphology. sciopen.com In other cases, particularly with green synthesis methods, the formation of extremely thin nanoplates organized into hierarchical structures has been observed. researchgate.net

SEM analysis is crucial for quality control in the production of SALP, as the particle size distribution and morphology can significantly influence its properties, such as reactivity and flowability. SEM can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) to perform elemental analysis on specific areas of the sample, confirming the distribution of sodium, aluminum, and phosphorus across the particle surfaces.

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of materials at the nanoscale, down to the atomic level. mdpi.com In this technique, a beam of electrons is transmitted through an ultrathin specimen. By analyzing the interactions of the electrons with the sample, TEM can be used to image fine structural details, including the crystal lattice, grain boundaries, and nanoscale defects. mdpi.combohrium.com

While less common than SEM in routine analysis of SALP, TEM is invaluable for fundamental research into its crystal structure and imperfections. High-resolution TEM (HRTEM) can directly visualize the atomic arrangement in crystalline SALP, allowing for the identification of the crystal lattice planes. nih.gov This is critical for confirming the crystallographic phases identified by X-ray diffraction and for studying the interfaces between different polymorphs.

Furthermore, TEM is a primary tool for the characterization of nanoscale defects that can govern the material's properties. bohrium.com These defects can include:

Point Defects: Vacancies or substitutional atoms.

Line Defects (Dislocations): Disruptions in the regular crystal lattice.

Planar Defects: Such as grain boundaries (the interface between two crystallites) and stacking faults. nih.gov

In situ liquid cell TEM, a more advanced application, can even be used to observe the dynamic processes of nucleation and growth of phosphate minerals from solution in real-time, revealing the mechanistic pathways of crystallization. For SALP, this could provide unprecedented insight into how different synthesis conditions lead to specific morphologies and polymorphic forms.

Scanning Electron Microscopy (SEM) for Surface Morphology.

Polymorphism and Phase Transition Dynamics of Sodiumaluminumphosphate

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. uni-frankfurt.de These different forms, known as polymorphs, can exhibit distinct physical and chemical properties despite having the same chemical composition. Sodium aluminum phosphates are known to exhibit rich polymorphism, with phase stability and transitions being highly dependent on conditions such as temperature and pressure. capes.gov.brresearchgate.net

A notable example is the compound Na₃Al₂(PO₄)₃. At ambient pressure, it can exist as a glass or in a crystalline form with relatively low ionic conductivity. acs.org However, under high-pressure and high-temperature conditions, it undergoes phase transitions to adopt different structures, including the NASICON (Na Super Ionic Conductor) type structure, which is known for its high sodium-ion conductivity. capes.gov.bracs.org

Key polymorphic transitions observed in Na₃Al₂(PO₄)₃ systems include:

Transition to NASICON Structure: At a temperature of 923 K and pressures above approximately 0.5 GPa, Na₃Al₂(PO₄)₃ crystallizes into a NASICON-type structure. capes.gov.bracs.org The form recovered at room temperature is often a monoclinic distortion of the ideal rhombohedral (R-3c space group) NASICON cell. capes.gov.br

Displacive Phase Transitions: The NASICON-type polymorph itself can undergo further subtle, non-quenchable (meaning the high-temperature phase cannot be preserved by rapid cooling) displacive phase transitions. For Na₃Al₂(PO₄)₃, these have been detected via in-situ impedance spectroscopy at specific temperatures and pressures (e.g., at 454 K and 508 K at 1.5 GPa), which are marked by changes in the activation energy for ionic conduction. capes.gov.br

Pressure-Induced Polymorphs: At even higher pressures (e.g., 3.9 to 6.0 GPa), a third polymorph, designated Na₃Al₂(PO₄)₃-III, has been synthesized. capes.gov.br

The study of these phase transition dynamics is crucial for synthesizing SALP materials with desired properties. The transitions can be reversible (enantiotropic) or irreversible (monotropic). uni-frankfurt.de The kinetics of these transformations, which can sometimes be sluggish, determine whether a particular high-temperature or high-pressure phase can be successfully stabilized and recovered under ambient conditions.

Interactive Table: Polymorphism and Phase Transitions in Na₃Al₂(PO₄)₃ Users can filter and sort this table by polymorph, crystal system, and the conditions required for its formation or transition.

| Polymorph | Crystal System | Space Group | Formation / Transition Conditions | Key Characteristics | Reference(s) |

| Na₃Al₂(PO₄)₃-I | Unknown | - | Low pressure synthesis | Low ionic conductivity | capes.gov.bracs.org |

| Na₃Al₂(PO₄)₃-II | Rhombohedral (ideal), Monoclinic (at RT) | R-3c (ideal) | > 0.5 GPa, 923 K | High Na⁺ ionic conductor (NASICON-type) | capes.gov.bracs.org |

| Na₃Al₂(PO₄)₃-II (Transition 1) | - | - | 454 K (at 1.5 GPa) | Displacive, non-quenchable transition | capes.gov.br |

| Na₃Al₂(PO₄)₃-II (Transition 2) | - | - | 508 K (at 1.5 GPa) | Displacive, non-quenchable transition | capes.gov.br |

| Na₃Al₂(PO₄)₃-III | - | - | 3.9 - 6.0 GPa, 1073 K | High-pressure polymorph | capes.gov.br |

| β-Na₃Al₂(PO₄)₂F₃ | Tetragonal | P4₂/mbc | Room Temperature form | - | researchgate.net |

| α-Na₃Al₂(PO₄)₂F₃ | Tetragonal | I4/mmm | High Temperature form | - | researchgate.net |

Thermodynamic and Kinetic Investigations of Sodiumaluminumphosphate Reactions

Thermal Stability and Decomposition Pathways of SALP

The thermal stability of sodium aluminum phosphate (B84403) dictates its performance at elevated temperatures, such as those encountered in baking. atamanchemicals.com The decomposition of SALP is a complex process involving multiple stages and the release of various gaseous products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. scribd.comnih.gov

Studies on acidic SALP (NaAl₃H₁₄(PO₄)₈·4H₂O) have shown that mass loss primarily occurs in two main stages. uky.edu The first stage, between approximately 80°C and 200°C, is attributed to the loss of water of hydration. uky.edu A further mass loss is observed between 200°C and 300°C, likely due to dehydroxylation and the beginning of the condensation of phosphate groups. uky.edu No significant mass loss is typically observed between 700°C and 900°C, indicating the formation of a stable anhydrous aluminum phosphate structure. uky.edu The loss on ignition for acidic SALP at 750-800°C after two hours is reported to be between 19.5% and 21%. uky.edu

DSC analyses of aluminum phosphate-based materials often reveal endothermic peaks corresponding to these mass loss events. For instance, some aluminum phosphate powders exhibit two distinct endothermic peaks between 90°C and 250°C. google.com The first peak, occurring around 96°C-116°C, and the second, between 149°C-189°C, are associated with dehydration and structural transformations. google.com The thermal stability of sodium aluminum phosphate glass can be influenced by the addition of other oxides, such as Fe₂O₃ and B₂O₃, which can alter the glass transition and crystallization temperatures. researchgate.netresearchgate.net

Table 1: Thermal Analysis Data for Acidic Sodium Aluminum Phosphate

| Analysis Type | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| TGA | 80 - 200 | Initial mass loss (~7.5%) | uky.edu |

| TGA | 200 - 300 | Secondary mass loss | uky.edu |

| TGA | 700 - 900 | No significant mass loss | uky.edu |

| DSC | 90 - 250 | Two distinct endothermic peaks | google.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Identification of Gaseous Decomposition Products

The primary gaseous product evolved during the initial stages of SALP decomposition is water vapor, resulting from the loss of both hydrated and structural water. uky.eduresearchgate.net At higher temperatures, the decomposition process can become more complex. While specific studies on the gaseous decomposition products of pure SALP are limited, it is known that during a fire, irritating and highly toxic gases may be generated from the thermal decomposition or combustion of materials containing phosphorus and other elements. chemicalbook.com However, for some commercial SALP products, no hazardous decomposition products are known under normal conditions. innophos.comstobec.com The decomposition of hydrogen-phosphates can lead to the formation of denser polyphosphate salts and the evolution of water. stackexchange.com

Dissolution and Precipitation Kinetics of SALP

The dissolution and precipitation of sodium aluminum phosphate are critical in its function as a leavening acid and in its interactions within aqueous environments. atamanchemicals.com SALP is generally insoluble in water but dissolves in dilute hydrochloric acid. uky.edu

The kinetics of aluminum phosphate precipitation from aqueous solutions can be quite rapid initially, with a significant portion of phosphate and aluminum being removed from the solution within minutes. wordpress.comepa.gov This initial rapid reaction is often followed by a slower process, which can be diffusion-controlled. wur.nl The formation of amorphous aluminum phosphate often precedes the crystallization of more stable phases like variscite and metavariscite. wordpress.com The rate of these transformations is dependent on factors such as temperature and pH. wordpress.comnih.gov For instance, the transformation of amorphous aluminum phosphate to crystalline forms is relatively slow at 100°C. wordpress.com

In the context of leavening, the slow reactivity of SALP at room temperature is a key characteristic. atamanchemicals.com The majority of its reaction with baking soda, which releases carbon dioxide gas, occurs at baking temperatures. atamanchemicals.comwikipedia.org This delayed action makes it suitable for refrigerated doughs and prepared baking mixes. atamanchemicals.com The kinetics of phosphate precipitation by aluminum can be influenced by the presence of other ions and the pH of the solution. cdnsciencepub.com

Reaction Thermodynamics in Aqueous and Non-Aqueous SALP Systems

The thermodynamics of reactions involving sodium aluminum phosphate govern the equilibrium and spontaneity of these processes. In aqueous systems, the solubility and speciation of aluminum and phosphate are highly dependent on pH. osti.gov The reaction between aluminum ions and phosphate can lead to the formation of soluble complexes or the precipitation of solid phases, depending on the molar ratios and solution conditions. acs.org Thermodynamic models have been developed to predict the behavior of aluminum-containing systems in aqueous solutions, considering the various ionic interactions and solid-liquid equilibria. researchgate.net

The standard Gibbs free energy, enthalpy, and entropy changes for reactions involving phosphates have been studied to understand their behavior under different conditions. govinfo.gov Thermodynamic databases for phosphorus compounds are essential for modeling their speciation and solubility in natural and industrial systems. osti.gov

In non-aqueous systems, the synthesis of aluminum phosphate can be achieved through reactions of organometallic precursors. For example, aluminum phosphate can be deposited using atomic layer deposition by reacting trimethylaluminum (B3029685) and triethylphosphate vapors. acs.org The thermodynamics of such non-aqueous reactions determine the formation and stability of the resulting aluminum phosphate phases.

Theoretical and Computational Chemistry Approaches to Sodiumaluminumphosphate

Quantum Mechanical (QM) Calculations for Electronic Structure of SALP

Quantum mechanical calculations are fundamental to understanding the electronic properties, bonding, and reactivity of sodium aluminum phosphate (B84403). These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the ground-state properties of materials. wiley.com It is employed to investigate structural stability, reaction energies, and electronic structures like the density of states (DOS) and band structures. wiley.com In the context of phosphate-based materials, DFT calculations have been used to explore the structural and electronic properties of mixed transition metal phosphates for battery applications, demonstrating the method's utility in predicting electrochemical performance. acs.org

For aluminum phosphate systems, DFT has been used to model the dissolution of AlPO₄ in cryolite (B1665278) melts, helping to understand the formation of fluoro-aluminophosphate species. researchgate.net Such calculations provide insights into the energetics of complexation processes and the influence of the ionic environment on molecular geometry. researchgate.net While specific DFT studies on crystalline SALP are not extensively documented in public literature, the principles are directly applicable. DFT can be used to calculate key ground-state properties, as shown in studies of related materials.

Table 1: Examples of Properties Calculated Using DFT for Phosphate-Based Materials

| Property Calculated | System Studied | Significance | Reference |

|---|---|---|---|

| Formation Energy | Substituted NaAlCl₄ | Predicts structural stability and favorability of ion substitution. | acs.org |

| Gibbs Free Energy | Battery Materials | Determines electrochemical reaction voltage and theoretical capacity. | wiley.com |

| Band Structure & DOS | Mg₃N₂ Anode | Reveals electronic conductivity and changes during ion intercalation. | wiley.com |

This table is illustrative of DFT applications for related phosphate and ionic materials.

Ab initio methods, which include DFT and other wavefunction-based approaches, are essential for analyzing the nature of chemical bonds and the distribution of electronic charge within a material. In a study combining experimental spectroscopy with ab initio calculations for various aluminum phosphate compounds, these methods were used to assign vibrational features to specific atomic motions, providing a deeper understanding of the bonding environment. nih.gov

These calculations can determine bond lengths and angles with high accuracy. For instance, in a study of Al(PO₃)₃, calculations distinguished between the lengths of bridging (P-OB) and non-bridging (P-ONB) oxygen bonds, finding values in the ranges of 1.583–1.595 Å and 1.471–1.479 Å, respectively. nih.gov This level of detail clarifies how [PO₄] tetrahedra and [AlO₆] polyhedra connect to form the material's framework. nih.gov

Charge distribution analysis helps to characterize the ionic and covalent nature of bonds. By calculating partial atomic charges, researchers can understand how electrons are shared between sodium, aluminum, phosphorus, and oxygen atoms, which governs the material's chemical and physical properties.

Density Functional Theory (DFT) for Ground State Properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of SALP Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. aip.org This approach is particularly valuable for investigating the structure and dynamics of amorphous materials like sodium aluminophosphate glasses. researchgate.netrsc.org In a typical MD simulation, a system of thousands of atoms is modeled, and their trajectories are calculated by solving Newton's equations of motion, with forces between atoms derived from empirical potentials or "force fields". nih.gov

The "melt-and-quench" method is commonly used to generate realistic models of glass structures. aip.orgnih.gov This involves simulating the material at a high temperature to achieve a liquid state, followed by a controlled cooling process to form a solid, amorphous structure. aip.org

MD simulations provide detailed structural information, including:

Radial Distribution Functions (RDFs): These describe the probability of finding an atom at a certain distance from another atom, revealing average bond lengths and coordination shells.

Coordination Numbers (CN): By integrating the RDF, the average number of nearest neighbors around a specific atom can be determined. For example, in sodium phosphate glasses, the P-O coordination number is consistently found to be 4.0, indicating a tetrahedral arrangement. nih.gov The Na-O coordination number is typically between 5 and 6. acs.org

Bond Angle Distributions (ADF): These provide information on the geometry of the local atomic arrangements, such as the O-P-O and P-O-P angles that define the phosphate network. nih.gov

Recent studies have utilized advanced force fields like ReaxFF, which can model chemical reactions, to simulate binary sodium and calcium phosphate glasses. nih.gov These simulations accurately reproduce experimental data for bond distances and coordination numbers. nih.gov

Table 2: Structural Data from MD Simulations of (Na₂O)ₓ–(P₂O₅)₁₋ₓ Glasses

| Property | P50Na50 (x=0.5) | P62Na38 (x=0.379) | Significance | Reference |

|---|---|---|---|---|

| P-O Coordination Number | 4.00 | 3.96 | Confirms tetrahedral PO₄ units. | nih.gov |

| Na-O Coordination Number | 5.61 | 5.50 | Describes the local environment of the modifier sodium ions. | acs.org |

| Avg. P-NBO Distance (Å) | 1.48 | 1.47 | Distance to non-bridging oxygen. | nih.gov |

| Avg. P-BO Distance (Å) | 1.61 | 1.60 | Distance to bridging oxygen. | nih.gov |

| Peak P-O-P Angle | ~146.7° | ~146.7° | Characterizes the linkage between phosphate tetrahedra. | nih.gov |

NBO: Non-Bridging Oxygen; BO: Bridging Oxygen

Computational Modeling of Surface Interactions and Adsorption Phenomena on SALP

Computational modeling can be extended to study the surfaces of SALP materials and their interactions with surrounding environments, such as water. This is critical for applications where surface chemistry, dissolution, or adsorption play a role. These simulations typically involve creating a "slab" model, which is a 2D-periodic representation of the material's surface.

The adsorption of molecules like water onto the SALP surface can then be simulated. These models can predict the most favorable adsorption sites, the energy of adsorption, and the structural changes that occur at the surface upon interaction. For instance, Car-Parrinello molecular dynamics (CPMD), an ab initio MD method, has been used to study the hydration shell structures of bioactive phosphate-based glasses. Such studies provide insights into the initial stages of dissolution by examining how water molecules interact with and break down the phosphate network at the atomic level. While specific studies on SALP surfaces are limited, these established computational techniques are fully applicable to understanding their surface and adsorption behaviors.

Prediction of Spectroscopic Signatures and Structural Properties of SALP

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret experimental results. Vibrational spectroscopies, such as Raman and Infrared (IR), are particularly sensitive to local structure.

By performing ab initio calculations on representative aluminum phosphate compounds, researchers have been able to compute theoretical Raman and IR spectra that show excellent agreement with experimental measurements. nih.gov This allows for the confident assignment of spectral bands to specific vibrational modes, such as the symmetric stretching of P-O bonds within [PO₄] tetrahedra or the vibrations of P-O-P bridges that link these units. nih.gov

The calculations can distinguish between different polymorphs of a compound, as they have unique vibrational signatures. nih.gov For example, the predicted high-frequency band position is related to the number of bridging oxygens connecting the phosphate tetrahedra. nih.gov

Table 3: Comparison of Calculated and Experimental Raman Frequencies for AlPO₄ (Berlinite)

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Torsion/Lattice Modes | 120, 184, 221 | 119, 187, 221 | nih.gov |

| O-P-O Bending Modes | 338, 431, 461 | 335, 432, 462 | nih.gov |

| P-O-Al Symmetric Stretch | 694 | 693 | nih.gov |

This predictive power is invaluable for characterizing amorphous materials like SALP glasses, where diffraction techniques provide limited information due to the lack of long-range order. nih.gov

Chemical Reactivity and Interfacial Chemistry of Sodiumaluminumphosphate

Acid-Base Properties and Protonation Equilibria of SALP

Sodium aluminum phosphate (B84403) is characterized by its amphoteric nature, meaning it can react with both acids and bases. cymitquimica.com The specific acid-base character is dependent on the particular form of the compound. Acidic SALP, as its name suggests, functions as an acid, particularly in leavening systems for baked goods. wikipedia.orgfoodadditives.net It is considered a slow-reacting acid, with much of its activity occurring at baking temperatures rather than at room temperature. atamanchemicals.comatamanchemicals.com The pH of acidic SALP in solution is approximately 2.8. chemicalbook.com

Conversely, basic sodium aluminum phosphate is used as an emulsifier, for instance in processed cheese, and exhibits alkaline properties. foodadditives.netchemicalbook.com The basic form has a reported pH of 9.2. chemicalbook.com

The surface charge of phosphate-containing materials is highly dependent on the pH of the surrounding solution. wikipedia.org Functional groups on the surface can be protonated or deprotonated as the concentration of hydrogen ions changes. wikipedia.org This variation in surface charge, from positive at low pH to negative at high pH, influences the material's interaction with its environment. researchgate.netmdpi.com The point at which the net surface charge is zero is known as the point of zero charge (PZC). wikipedia.org For SALP, this pH-dependent charge is fundamental to its functionality, affecting solubility and reactivity. While specific protonation equilibria data for SALP are not extensively detailed in the provided results, the behavior of similar phosphate and alumina (B75360) systems suggests a complex relationship between pH and surface protonation states.

Table 1: Acid-Base Properties of Common SALP Forms

| SALP Form | Common Formula | Typical Use | Reported pH |

|---|---|---|---|

| Acidic | NaAl₃H₁₄(PO₄)₈ · 4H₂O | Leavening Agent | 2.8 chemicalbook.com |

Interactions of SALP with Metal Ions and Complexation Behavior

Aluminophosphate structures are known to interact with various metal ions, forming complexes that can influence the properties of the system. Studies on related organo-metal-phosphate solutions show that ions like Al³⁺ and Fe³⁺ can act as central ions, binding with organic acids and phosphate ions to form ternary complexes. cdnsciencepub.com The formation of these organo-metal-phosphate (O-M-P) complexes is significant in solutions with low concentrations of reactive metal ions. cdnsciencepub.com

In the context of sodium aluminum phosphate glasses, which are structurally related to SALP, interactions with iron and nickel have been studied for the immobilization of high-level waste. researchgate.net Research on sodium-aluminum-iron phosphate (NAFP) glass demonstrates that iron ions are incorporated into the glass structure. researchgate.netmdpi.com The valence state and coordination of these metal ions within the phosphate matrix are critical for the stability of the final material. researchgate.net Studies on similar compounds have shown that iron(III) can form stable, trinuclear complexes. mdpi.com

The interaction with other ions, such as calcium, is also a relevant area of interfacial chemistry. While direct studies on SALP and calcium are sparse in the search results, the general behavior of phosphates suggests a potential for interaction. Divalent cations like calcium ions can influence protein interactions and retention on membranes, an effect attributed to interactions with sodium dodecyl sulfate (B86663) rather than specific binding. nih.gov This highlights the complex role metal ions can play in systems containing various chemical species.

Table 2: Interactions of Aluminophosphate Structures with Metal Ions

| Interacting Ion | System | Nature of Interaction | Reference |

|---|---|---|---|

| Iron (Fe³⁺) | Sodium-aluminum-phosphate glass | Incorporation into glass matrix, formation of stable complexes. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Nickel (Ni²⁺) | Sodium-aluminum-phosphate glass | Incorporation into glass matrix. researchgate.net | researchgate.net |

| Aluminum (Al³⁺) | Organo-phosphate solutions | Formation of ternary organo-metal-phosphate complexes. cdnsciencepub.com | cdnsciencepub.com |

Redox Chemistry and Variable Oxidation States in SALP Systems

The oxidation state of an element describes its degree of oxidation (loss of electrons) in a chemical compound. In sodium aluminum phosphate, the oxidation states of the constituent elements can be determined using established rules. aakash.ac.in For neutral compounds, the sum of the oxidation numbers of all atoms must be zero. youtube.com

Sodium (Na) , as an alkali metal (Group 1), consistently has an oxidation state of +1 . echemi.com

Aluminum (Al) typically exhibits an oxidation state of +3 . youtube.com

Oxygen (O) almost always has an oxidation state of -2 , except in peroxides or when bonded to fluorine. youtube.comechemi.com

Hydrogen (H) usually has an oxidation state of +1 when bonded to non-metals. aakash.ac.in

Applying these rules to the acidic form NaAl₃H₁₄(PO₄)₈·4H₂O confirms that phosphorus is in its stable +5 oxidation state. There is no indication from the search results that the elements in common SALP compounds exhibit variable oxidation states under normal conditions. Safety data sheets for related commercial products state that the redox potential is not available and that the material is not expected to undergo hazardous reactions. innophos.cominnophos.com While some highly reactive organoaluminum compounds are sensitive to oxidation, standard SALP is considered stable. atamanchemicals.comnih.gov

Table 3: Oxidation States of Elements in Acidic SALP (NaAl₃H₁₄(PO₄)₈·4H₂O)

| Element | Symbol | Oxidation State | Rationale |

|---|---|---|---|

| Sodium | Na | +1 | Group 1 alkali metal. echemi.com |

| Aluminum | Al | +3 | Typically +3 in compounds. youtube.com |

| Hydrogen | H | +1 | Bonded to non-metal (oxygen in phosphate group). aakash.ac.in |

| Phosphorus | P | +5 | Calculated to balance the charge in the phosphate anion. echemi.com |

Hydrolytic Stability and Degradation Mechanisms of SALP

The hydrolytic stability of sodium aluminum phosphate varies depending on its specific form and the environmental conditions. Generally, the compound is described as insoluble in water but soluble in hydrochloric acid. wikipedia.orgfoodadditives.net This suggests that its degradation is pH-dependent. Some sources describe SALP compounds as being very stable in the presence of moisture. nih.govalfa-chemistry.com

However, other information indicates that certain grades can be sensitive to hydrolysis in air, and contact with water should be avoided. atamanchemicals.com This reactivity is likely associated with specific, highly reactive formulations rather than the common, more stable food-grade material. atamanchemicals.comnih.gov

Studies on related sodium aluminoironphosphate (NAFP) glass provide insight into potential degradation mechanisms. When exposed to aqueous solutions, particularly those containing oxidizing agents like hydrogen peroxide, the leaching rate of components such as sodium and phosphorus can increase significantly. mdpi.com This leaching can lead to the precipitation of new crystalline phases on the surface, such as a mixture of sodium-iron-aluminum pyrophosphates. mdpi.com This indicates that under certain chemical conditions, the aluminophosphate structure can break down and re-form into different compounds. The stability of SALP is therefore a function of pH and the presence of reactive chemical species in the aqueous environment. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Sodium Aluminum Phosphate (acidic) | NaH₁₄Al₃(PO₄)₈·4H₂O / Na₃H₁₅Al₂(PO₄)₈ |

| Sodium Aluminum Phosphate (basic) | Na₁₅Al₃(PO₄)₈ / Na₈Al₂(OH)₂(PO₄)₄ |

| Sodium | Na |

| Aluminum | Al |

| Phosphorus | P |

| Oxygen | O₂ |

| Hydrogen | H₂ |

| Sodium Aluminate | NaAlO₂ / NaAl(OH)₄ |

| Phosphoric Acid | H₃PO₄ |

| Sodium Hydroxide (B78521) | NaOH |

| Hydrochloric Acid | HCl |

| Iron(III) ion | Fe³⁺ |

| Nickel(II) ion | Ni²⁺ |

| Calcium ion | Ca²⁺ |

| Sodium-iron-aluminum pyrophosphate | (Not specified) |

| Hydrogen Peroxide | H₂O₂ |

| Sodium Dodecyl Sulfate | (Not specified) |

| Aluminum Phosphate | AlPO₄ |

| Sodium Phosphate | Na₃PO₄ |

| Sodium Carbonate | Na₂CO₃ |

| Aluminum Hydroxide | Al(OH)₃ |

| Monocalcium phosphate | (Not specified) |

| Sodium acid pyrophosphate | (Not specified) |

| Sodium bicarbonate | (Not specified) |

Advanced Functional Chemical Roles of Sodiumaluminumphosphate in Materials Science

Mechanisms of Catalytic Activity in Sodiumaluminumphosphate-Based Systems

Aluminophosphate-based materials, including sodium aluminum phosphate (B84403), are recognized for their catalytic capabilities, which are harnessed in numerous industrial chemical processes. science.govugent.be Their effectiveness as catalysts stems from their specific surface chemistry and structural properties. ugent.be These materials can facilitate reactions by providing energetically favorable pathways, thus enhancing the formation of desired products. ugent.be An example includes the use of aluminum phosphate-based catalysts in the dehydration of methanol. science.gov

The catalytic activity of aluminosilicate (B74896) and aluminophosphate materials is largely attributed to their surface acidity, which includes both Brønsted and Lewis acid sites. acs.org In heterogeneous catalysis, these acid sites are crucial for a wide range of reactions. acs.orgresearchgate.net The P-OH group in some aluminophosphate catalysts is considered a primary source of weak acid centers. nih.gov The density and strength of these acid sites can be tuned by altering the composition, such as the P/Al molar ratio. nih.gov For instance, in the O-methylation of catechol with methanol, aluminophosphate catalysts with specific weak acid-base sites have demonstrated high selectivity and activity. nih.gov It has been observed that increasing the P/Al molar ratio beyond a certain point can lead to the formation of crystalline aluminum phosphate phases, resulting in a lower number of available acid centers. nih.gov The interaction between the catalyst's components, such as ceria and zirconium phosphate, can enhance surface acidities and redox abilities, thereby improving catalytic performance in reactions like the selective catalytic reduction of NO with ammonia. science.gov

The design of effective catalysts is a primary goal in catalysis research, aiming for high activity, stability, and selectivity. ugent.be Key design principles involve controlling the structure and nature of the active sites at a molecular level. ugent.be For catalysts incorporated into systems like SALP, this includes managing the surface acid-base properties. researchgate.netnih.gov